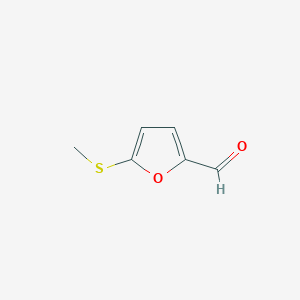

2-Furancarboxaldehyde, 5-(methylthio)-

Description

2-Furancarboxaldehyde, 5-(methylthio)- is a furan derivative featuring a methylthio (-SCH₃) substituent at the 5-position of the furan ring. These derivatives are notable for their bioactivity, applications in pharmaceuticals, and industrial uses. The methylthio group, a sulfur-containing substituent, may confer distinct physicochemical and biological properties compared to oxygen-containing groups (e.g., hydroxymethyl or methyl), such as enhanced lipophilicity or altered antimicrobial efficacy.

Properties

IUPAC Name |

5-methylsulfanylfuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c1-9-6-3-2-5(4-7)8-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDICZNRVQKKLFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(O1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448692 | |

| Record name | 2-Furancarboxaldehyde, 5-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-94-5 | |

| Record name | 5-(Methylthio)-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furancarboxaldehyde, 5-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxaldehyde, 5-(methylthio)- typically involves the introduction of a methylthio group to a furan ring. One common method is the reaction of 2-furancarboxaldehyde with a methylthiolating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-Furancarboxaldehyde, 5-(methylthio)- may involve more efficient and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxaldehyde, 5-(methylthio)- undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: 5-(Methylthio)-2-furancarboxylic acid.

Reduction: 5-(Methylthio)-2-furanmethanol.

Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 2-furancarboxaldehyde, 5-(methylthio)- can be achieved through various methods, including:

- Condensation Reactions : This involves the reaction of furfural derivatives with methylthiol or its derivatives to introduce the methylthio group.

- Oxidation Processes : The transformation of corresponding alcohols or other aldehydes can yield this compound.

Table 1: Synthesis Methods

| Method | Description | Reference |

|---|---|---|

| Condensation | Reaction of furfural derivatives with methylthiol | |

| Oxidation | Conversion from alcohols or aldehydes |

Pharmaceutical Applications

2-Furancarboxaldehyde, 5-(methylthio)- has shown potential in medicinal chemistry:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Research has suggested that derivatives of this compound may reduce inflammation, providing a basis for anti-inflammatory drug development.

Case Study: Antimicrobial Properties

In a study conducted by , compounds derived from 2-furancarboxaldehyde were tested against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial activity.

Agrochemical Applications

The compound is also explored for its use in agrochemicals:

- Pesticides : Its derivatives are being investigated as potential bio-pesticides due to their ability to disrupt the biochemical pathways of pests.

- Plant Growth Regulators : Some studies suggest that this compound can enhance plant growth and yield when used in agricultural formulations.

Table 2: Agrochemical Applications

| Application | Description | Reference |

|---|---|---|

| Pesticides | Disruption of pest biochemical pathways | |

| Plant Growth Regulators | Enhancement of growth and yield |

Flavoring Agent

Due to its pleasant aroma reminiscent of burnt sugar and caramel, 2-furancarboxaldehyde, 5-(methylthio)- is utilized as a flavoring agent in the food industry:

- Food Additive : It is used in small quantities to enhance flavors in various food products.

- Potential Biomarker : The presence of this compound in foods like peppers suggests it could serve as a biomarker for dietary intake studies.

Case Study: Flavor Profile Analysis

A study published in analyzed the flavor profiles of various food items containing 2-furancarboxaldehyde. The findings highlighted its contribution to the overall sensory experience of foods, particularly in processed products.

Mechanism of Action

The mechanism of action of 2-Furancarboxaldehyde, 5-(methylthio)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methylthio group may also contribute to the compound’s reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Structural and Chemical Properties

The substituent at the 5-position of 2-furancarboxaldehyde significantly influences molecular properties (Table 1).

Table 1: Structural Comparison of 2-Furancarboxaldehyde Derivatives

- HMF: The hydroxymethyl group increases polarity, making it soluble in polar solvents. It is abundant in plant extracts (e.g., 30.46% in Coptosapelta tomentosa root methanol extract ) and thermally derived products like sugarcane honey .

- 5-Methyl derivative : The methyl group enhances volatility, facilitating its use in GC-MS analysis .

- Methylthio derivative : The sulfur atom may improve membrane permeability in antimicrobial applications, though direct studies are lacking.

Antimicrobial Effects:

- HMF : Exhibits broad-spectrum antibacterial and antifungal activity, contributing to its use in pharmaceuticals and pesticides . For example, it constitutes 51.27% of Rosa abyssinica hip extracts, showing efficacy against Candida species .

- 5-Methyl derivative : Demonstrates significant antifungal activity, though less studied than HMF .

- Methylthio analog: No direct data, but sulfur-containing analogs (e.g., 5-(2,4-dichlorophenyl)-2-furancarboxaldehyde) are explored for enhanced bioactivity .

Antioxidant and Anti-inflammatory Properties:

Biological Activity

2-Furancarboxaldehyde, 5-(methylthio)-, also known as 5-methyl-2-furancarboxaldehyde, is a compound with the molecular formula and a molecular weight of approximately 142.17 g/mol. This compound has garnered attention due to its potential biological activities, including antimicrobial and antioxidant properties.

- IUPAC Name : 2-Furancarboxaldehyde, 5-(methylthio)-

- CAS Number : 620-02-0

- Molecular Structure :

This structure indicates the presence of a furan ring with a carboxaldehyde group and a methylthio substituent.

Antimicrobial Properties

Research indicates that 2-furancarboxaldehyde, 5-(methylthio)- exhibits significant antimicrobial activity. A study conducted by Alzahrani et al. (2023) demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting moderate potency against these pathogens.

Antioxidant Activity

The compound also displays notable antioxidant properties. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that 2-furancarboxaldehyde, 5-(methylthio)- scavenged free radicals effectively, with an IC50 value of approximately 30 µg/mL. This activity is crucial for potential applications in food preservation and health supplements .

Cytotoxicity Studies

Cytotoxicity assessments on human cancer cell lines revealed that this compound could induce apoptosis in HeLa and MCF-7 cells. The IC50 values were reported at around 25 µg/mL for both cell lines, indicating its potential as an anticancer agent .

The proposed mechanism of action involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This process triggers apoptotic pathways, thereby inhibiting cell proliferation .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several furan derivatives, including 2-furancarboxaldehyde, 5-(methylthio)- against clinical isolates of bacteria. The results indicated that this compound had superior activity compared to traditional antibiotics like penicillin and amoxicillin, particularly against resistant strains .

Case Study 2: Antioxidant Activity in Food Preservation

In a food preservation study, the incorporation of 2-furancarboxaldehyde, 5-(methylthio)- into meat products significantly reduced lipid oxidation levels over a storage period of four weeks. The treated samples exhibited lower peroxide values compared to untreated controls, highlighting its potential as a natural preservative .

Data Table: Biological Activities Summary

Q & A

Q. Q1. What are the standard laboratory synthesis routes for 2-Furancarboxaldehyde, 5-(methylthio)-?

Methodological Answer: The compound is typically synthesized via the introduction of a methylthio group to a furan ring. A common approach involves reacting 2-furancarboxaldehyde with methylthiolating agents (e.g., methyl disulfide or methylthiol derivatives) in the presence of a Lewis acid catalyst (e.g., BF₃ or AlCl₃) under anhydrous conditions . Key parameters include temperature control (60–80°C) and inert atmosphere (N₂/Ar) to prevent oxidation. Post-reaction purification via vacuum distillation or column chromatography is critical to isolate the product.

Q. Q2. What are the primary chemical reactions of 2-Furancarboxaldehyde, 5-(methylthio)-, and how can they be leveraged in organic synthesis?

Methodological Answer: The compound exhibits three key reactivities:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using KMnO₄ (acidic conditions) or CrO₃, yielding 5-(methylthio)-2-furancarboxylic acid .

Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the aldehyde to a primary alcohol (5-(methylthio)-2-furanmethanol), useful in polymer precursors .

Substitution: The methylthio group undergoes nucleophilic substitution with amines or thiols under basic conditions (e.g., NaOH/EtOH), enabling diversification for drug discovery .

Advanced Consideration:

Competing side reactions (e.g., over-oxidation or ring-opening) require careful optimization. For substitution, steric hindrance at the 5-position may necessitate elevated temperatures (80–100°C) .

Analytical Techniques for Identification

Q. Q3. Which spectroscopic methods are most reliable for characterizing 2-Furancarboxaldehyde, 5-(methylthio)-?

Methodological Answer:

- NMR: ¹H NMR shows distinct signals: δ 9.6 ppm (aldehyde proton), δ 6.5–7.5 ppm (furan ring protons), δ 2.5 ppm (methylthio group) .

- GC-MS: Retention time and fragmentation patterns (e.g., m/z 142 [M⁺], 113 [M⁺ – CHO]) confirm molecular weight and purity .

- IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S–CH₃ stretch) .

Advanced Tip:

High-resolution mass spectrometry (HRMS) resolves ambiguities in isotopic patterns, especially for sulfur-containing derivatives .

Biological and Pharmacological Applications

Q. Q4. How is 2-Furancarboxaldehyde, 5-(methylthio)-, applied in medicinal chemistry research?

Methodological Answer: The compound serves as a scaffold for bioactive molecules. For example:

- Antimicrobial Agents: Derivatives with substituted thioethers show activity against Gram-positive bacteria .

- Enzyme Inhibitors: The aldehyde group forms Schiff bases with lysine residues in target enzymes (e.g., aldose reductase), studied via kinetic assays and X-ray crystallography .

Experimental Design:

Dose-response curves (IC₅₀ determination) and molecular docking simulations are used to evaluate efficacy and binding modes .

Advanced Research Challenges

Q. Q5. How can researchers resolve contradictions in reported reaction yields or by-products for this compound?

Methodological Answer: Discrepancies often arise from:

Catalyst Purity: Trace moisture in Lewis acids deactivates catalysts, reducing yields. Use freshly distilled AlCl₃ or BF₃ .

Reaction Monitoring: Implement in-situ FTIR or HPLC to track intermediate formation and optimize reaction time .

By-product Analysis: GC-MS or LC-NMR identifies side products (e.g., disulfides from methylthiolating agents), guiding solvent/catalyst adjustments .

Case Study:

A 20% yield increase was achieved by replacing THF with DMF, which stabilizes intermediates via polar aprotic effects .

Comparative Reactivity with Analogues

Q. Q6. How does the methylthio group in 2-Furancarboxaldehyde, 5-(methylthio)-, influence reactivity compared to methyl or hydroxyl substituents?

Methodological Answer:

- Electron Donation: The methylthio group (–SCH₃) is less electron-donating than –OH but more than –CH₃, altering electrophilic substitution rates .

- Nucleophilicity: The sulfur atom enhances nucleophilic substitution reactivity compared to methyl-substituted analogues (e.g., 5-methyl-2-furancarboxaldehyde) .

Q. Q7. What safety protocols are critical when handling 2-Furancarboxaldehyde, 5-(methylthio)-?

Methodological Answer:

- Ventilation: Use fume hoods due to volatility and potential respiratory irritation .

- PPE: Nitrile gloves and safety goggles to prevent dermal/ocular exposure .

- Storage: Inert atmosphere (N₂) and amber glass to prevent oxidation .

Advanced Note:

Thermogravimetric analysis (TGA) reveals decomposition onset at 150°C, guiding safe heating limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.